Fulvestrant Impurity 2

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

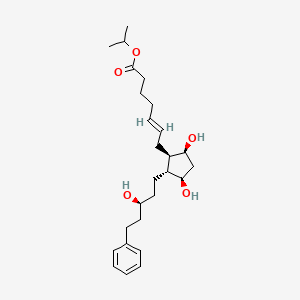

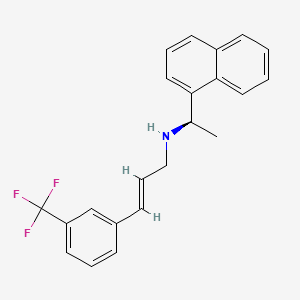

Fulvestrant Impurity 2, also known as Fulvestrant EP Impurity C, is an impurity standard of Fulvestrant . Fulvestrant is an estrogen receptor antagonist used for the treatment of hormone receptor-positive metastatic breast cancer in postmenopausal women .

Synthesis Analysis

The synthesis of fulvestrant is a 6-stage process, which results in a mixture of two diastereoisomers, Fulvestrant Sulphoxide A and B . The ratio of these isomers is tightly controlled by HPLC .Chemical Reactions Analysis

The analysis of Fulvestrant and its impurities, including Fulvestrant Impurity 2, can be carried out using gas chromatography and high-performance liquid chromatography . The levels of Fulvestrant and related impurities can be quantified using HPLC .科学的研究の応用

Application in Breast Cancer Treatment

Specific Scientific Field

Summary of the Application

Fulvestrant is a steroidal 7α-alkylsulfinyl analog of 17β-estradiol, an estrogen receptor antagonist with no agonist effects . It is used as an endocrine treatment for postmenopausal women with hormone-sensitive advanced breast cancer .

Methods of Application or Experimental Procedures

Fulvestrant is formulated as an oily matrix and is administered as a long-acting intramuscular injection .

Results or Outcomes

Fulvestrant has proven to be a safe and effective treatment for advanced breast cancer in women .

Application in Pharmaceutical Analysis

Specific Scientific Field

Summary of the Application

Fulvestrant and its impurities are analyzed in pharmaceutical formulations using chromatographic techniques .

Methods of Application or Experimental Procedures

The chromatographic separation of fulvestrant was carried out using ACQUITY UPLC and a BEH Shield RP18, 50mm×2.1mm, i.d 1.7-μm column . A mobile phase consisting of water, acetonitrile, and methanol in the ratio of 300:400:300 (v/v/v), respectively, was prepared . The wavelength for detection was made at 220.0 nm using a PDA-UV detector with a flow rate of 0.3 mL min−1 .

Results or Outcomes

The method was validated for system suitability, linearity, precision, accuracy, specificity, intermediate precision, ruggedness, robustness, and solution stability . The LOD (0.51 μg mL−1) and LOQ (1.54 μg mL−1) values from the study demonstrate that the method is sensitive .

Application in Quantitative Estimation of Fulvestrant Injection

Specific Scientific Field

Summary of the Application

Methods have been developed to analyze the inactive and active ingredients and other impurities in Fulvestrant injection, using gas chromatography and high-performance liquid chromatography .

Methods of Application or Experimental Procedures

The levels (LOQ to 150%) of Fulvestrant and related impurities were quantified using HPLC . A gradient temperature program was employed to reduce the analysis time and improve the peaks’ resolution .

Results or Outcomes

Both methods exhibited excellent intra- and inter-day precision, with RSD < 2%, and a linear relationship was established between the concentration and detector response over a range of 50–150% of the target concentrations with R2 > 0.999 .

Application in Stability-Indicating Method Development

Summary of the Application

A rapid, simple, stability-indicating, and validated RP-UPLC method was developed for the quantification of fulvestrant in oil-based injection formulations .

Methods of Application or Experimental Procedures

The chromatographic separation of fulvestrant was carried out using ACQUITY UPLC and a BEH Shield RP18, 50mm×2.1mm, i.d 1.7-μm column . The wavelength for detection was made at 220.0 nm using a PDA-UV detector with a flow rate of 0.3 mL min−1 .

Results or Outcomes

The LOD (0.51 μg mL−1) and LOQ (1.54 μg mL−1) values from the study demonstrate that the method is sensitive . The method was validated for system suitability, linearity, precision, accuracy, specificity, intermediate precision, ruggedness, robustness, and solution stability .

特性

CAS番号 |

1621885-80-0 |

|---|---|

製品名 |

Fulvestrant Impurity 2 |

分子式 |

C30H46O6S |

分子量 |

534.76 |

純度 |

> 95% |

数量 |

Milligrams-Grams |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(R)-1-Aminoethyl]-7,8-dihydronaphthalene](/img/structure/B601894.png)

![Benzyl[(R)-1-(1-naphthyl)ethyl]amine](/img/structure/B601904.png)

![1-[(4-Chlorophenyl)phenylmethyl]-4-(phenylsulfonyl)piperazine](/img/structure/B601913.png)

![N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide](/img/structure/B601914.png)